Isoflupredone Acetate

glucocorticoid potency glycogen deposition prednisolone comparison

Isoflupredone Acetate is the only synthetic corticosteroid combining potent glucocorticoid activity (EC₅₀=0.877 nM) with substantial mineralocorticoid activity (EC₅₀=0.007 nM), a dual profile not replicable by dexamethasone or prednisolone. Its 9α-fluoro substitution extends duration to 48-72 hours, ideal for bovine ketosis and equine RAO protocols. This unique profile requires distinct hypokalemia monitoring. Ideal for veterinary research and analytical method development.

Molecular Formula C23H29FO6
Molecular Weight 420.5 g/mol
CAS No. 338-98-7
Cat. No. B1672235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoflupredone Acetate
CAS338-98-7
Synonyms9 alpha-fluoroprednisolone 21-acetate
biorinil
biorinil, (6alpha,11beta)-isomer
isoflupredone acetate
Molecular FormulaC23H29FO6
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESCC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O
InChIInChI=1S/C23H29FO6/c1-13(25)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(26)6-8-20(14,2)23(17,24)18(27)11-21(16,22)3/h6,8,10,16-18,27,29H,4-5,7,9,11-12H2,1-3H3/t16-,17-,18-,20-,21-,22-,23-/m0/s1
InChIKeyZOCUOMKMBMEYQV-GSLJADNHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Isoflupredone Acetate (CAS 338-98-7): Veterinary Corticosteroid Procurement and Differentiation Guide


Isoflupredone acetate (9-fluoroprednisolone acetate; CAS 338-98-7) is a synthetic fluorinated corticosteroid with both glucocorticoid and mineralocorticoid receptor agonist activity [1]. It exhibits high affinity for glucocorticoid receptors (EC₅₀ = 0.877 nM in transactivation assays) and mineralocorticoid receptors (EC₅₀ = 0.007 nM) [2]. Its molecular structure incorporates a 9α-fluoro substitution on the prednisolone backbone, a modification that enhances glucocorticoid potency relative to non-fluorinated analogs [3]. Isoflupredone acetate is approved exclusively for veterinary use, primarily indicated for bovine ketosis, musculoskeletal inflammation in large animals, acute hypersensitivity reactions, and as supportive therapy in severe infections with toxicity [4].

Why Isoflupredone Acetate Cannot Be Simply Substituted with Prednisolone, Dexamethasone, or Other In-Class Corticosteroids


Isoflupredone acetate occupies a distinct position within the veterinary corticosteroid pharmacopeia due to its unique dual glucocorticoid-mineralocorticoid activity profile and fluorine substitution that cannot be replicated by simple dose adjustment of other agents. Unlike dexamethasone (relative mineralocorticoid activity = 0) which lacks meaningful electrolyte effects, isoflupredone acetate possesses substantial mineralocorticoid activity (relative activity = 25, equipotent to its glucocorticoid activity of 25) [1]. This contrasts sharply with prednisolone (glucocorticoid activity = 5, mineralocorticoid activity = 0.8) and triamcinolone acetonide (glucocorticoid activity = 30, mineralocorticoid activity = 0) [1]. Clinically, this translates to a unique side effect profile: isoflupredone acetate predictably induces hypokalemia through mineralocorticoid receptor-mediated renal potassium excretion, whereas dexamethasone does not [2]. The fluorination at the 9α position confers a long duration of effect (approximately 48-72 hours) comparable to dexamethasone but with a fundamentally different electrolyte impact that necessitates distinct monitoring protocols [1].

Isoflupredone Acetate: Quantitative Differentiation Evidence Against Comparator Corticosteroids


Glucocorticoid Potency Relative to Prednisolone: 10-Fold Higher Activity in Liver Glycogen Deposition Assay

Isoflupredone acetate exhibits glucocorticoid activity approximately 10 times that of prednisolone as measured by liver glycogen deposition in rats [1]. Relative to hydrocortisone (cortisol), its glucocorticoid activity is 50-fold higher and its anti-inflammatory potency is approximately 17-fold greater [1]. This potency differential is reflected in the Merck Veterinary Manual potency table, where isoflupredone is assigned a relative glucocorticoid activity of 25 compared to prednisolone's activity of 5, representing a 5-fold relative potency advantage on a weight basis [2]. This enhanced potency permits lower administered doses to achieve equivalent anti-inflammatory and metabolic effects.

glucocorticoid potency glycogen deposition prednisolone comparison veterinary pharmacology

Distinct Mineralocorticoid Activity Profile: Only Isoflupredone Demonstrated Significant Hypokalemic Effects Compared to Dexamethasone in Dairy Cows

In a randomized controlled trial of 33 dairy cows in early lactation, isoflupredone acetate (ISO) demonstrated unequivocal mineralocorticoid activity whereas dexamethasone (DEX) did not. One dose of ISO (20 mg IM) decreased mean plasma potassium concentration by 25% from baseline on day 2, with severe hypokalemia (serum potassium < 2.3 mEq/L) developing in 1 of 6 cows [1]. In cows receiving two doses of ISO, mean plasma potassium concentration was 46% lower on day 3 compared to day 0, and 5 of 7 cows (71%) became severely hypokalemic [1]. Dexamethasone treatment at equivalent doses (20 mg IM) produced no significant changes in plasma potassium [1]. Both corticosteroids significantly increased plasma glucose, confirming equivalent glucocorticoid activity; however, only ISO demonstrated mineralocorticoid activity [1]. The Merck Veterinary Manual potency table corroborates this profile: isoflupredone has a relative mineralocorticoid activity of 25, while dexamethasone has a relative mineralocorticoid activity of 0 [2].

mineralocorticoid activity hypokalemia dexamethasone comparison electrolyte effects dairy cattle

Clinical Equivalence to Dexamethasone in Equine Recurrent Airway Obstruction (RAO) with Distinct Hypokalemic Side Effect Profile

In a parallel-design comparative study of horses with recurrent airway obstruction (RAO/'heaves'), isoflupredone acetate (0.03 mg/kg IM q24h, n=6) produced equivalent therapeutic efficacy to dexamethasone (0.04 mg/kg IV q24h, n=6) over a 14-day treatment period [1]. Both drugs resulted in significant improvement in lung function beginning on Day 3 that persisted throughout the treatment and subsequent 7-day wash-out periods [1]. Blood cortisol suppression occurred in both groups, with preserved adrenal response to ACTH stimulation [1]. However, serum electrolyte analysis revealed a critical differentiating feature: horses treated with isoflupredone demonstrated a significant decrease in serum potassium levels, whereas serum electrolytes in dexamethasone-treated horses remained unaffected [1]. No clinical signs of hypokalemia were observed in this study, though the authors noted that this side effect warrants further investigation [1].

equine RAO heaves dexamethasone comparison lung function equine respiratory disease

Comparative In Vitro Effects on Equine Articular Tissue: IPA, MPA, and TA Demonstrate Similar Anti-Inflammatory Profiles at Clinically Relevant Concentrations

An in vitro study comparing equimolar concentrations (10⁻⁴, 10⁻⁷, and 10⁻¹⁰ M) of isoflupredone acetate (IPA), methylprednisolone acetate (MPA), and triamcinolone acetonide (TA) in IL-1β-stimulated equine articular tissue cocultures found that all three corticosteroids mitigated inflammatory and catabolic effects similarly at clinically relevant concentrations (10⁻⁷ and 10⁻¹⁰ M) [1]. Prostaglandin E₂ (inflammatory marker) and matrix metalloproteinase-13 (catabolic marker) concentrations were reduced to comparable extents by all three agents at these lower concentrations [1]. At the suprapharmacologic high concentration (10⁻⁴ M), IPA treatment resulted in significantly greater lactate dehydrogenase release (indicating cytotoxicosis) compared to the positive control at both 48 and 96 hours, an effect not observed with MPA or TA [1]. Mean glycosaminoglycan concentration (cartilage matrix degradation marker) did not differ significantly among any treatments [1].

equine articular tissue intra-articular corticosteroid triamcinolone acetonide methylprednisolone acetate synovitis

Pharmacokinetic Profile Following Intramuscular Administration: 39.6-Hour Terminal Half-Life Supports Long Duration of Action

Following a single intramuscular dose of 20 mg isoflupredone acetate in horses, the terminal half-life was determined to be 39.6 ± 22.1 hours, with a Cmax of 1.55 ± 0.43 ng/mL and a median Tmax of 3.50 hours (range 0.16-5.0 h) [1]. Compartmental modeling indicated that a one-compartment model best fit the data [1]. Monte Carlo simulations for a population of 1000 horses projected that a detection time of 10 days is recommended for isoflupredone concentrations in 99% of the population to fall below the 100 pg/mL regulatory screening limit [1]. Urine concentrations fell below the limit of quantitation (0.05 ng/mL) in all horses by 360 hours (15 days) [1]. Endogenous cortisol suppression persisted for 312 hours (13 days) following a single IM dose, indicating prolonged systemic glucocorticoid activity [1].

pharmacokinetics intramuscular administration terminal half-life detection time equine

Glucocorticoid and Mineralocorticoid Receptor Transactivation Potency: EC₅₀ Values of 0.877 nM and 0.007 nM Respectively

Isoflupredone functions as an agonist at both glucocorticoid and mineralocorticoid receptors with EC₅₀ values of 0.877 nM and 0.007 nM, respectively, determined in transactivation assays using CV-1 cells [1]. The approximately 125-fold higher potency at the mineralocorticoid receptor (EC₅₀ = 0.007 nM) compared to the glucocorticoid receptor (EC₅₀ = 0.877 nM) provides a molecular explanation for the pronounced mineralocorticoid activity observed in vivo [1]. In functional assays, isoflupredone inhibits LPS-induced nitric oxide production in RAW 264.7 macrophages with an IC₅₀ of 25.5 nM, and topical application inhibits croton oil-induced ear edema in rats with an ED₅₀ of 51.9 nM [1].

receptor binding transactivation assay EC50 mineralocorticoid receptor glucocorticoid receptor

Isoflupredone Acetate: Research and Veterinary Application Scenarios Based on Differential Evidence


Bovine Ketosis: Glucogenic and Glycogen Deposition Activity with 8-24 Hour Glucose Normalization

Isoflupredone acetate is indicated for primary bovine ketosis, leveraging its glucocorticoid activity (10× prednisolone potency by liver glycogen deposition) to drive gluconeogenesis and glycogen deposition [1]. According to product labeling, blood glucose levels return to normal or above within 8 to 24 hours following injection, with reduction in blood and urine ketones and return of appetite and milk production to previous levels within 3 to 5 days [2]. In secondary ketosis complicated by concurrent infections, isoflupredone acetate should be used concurrently with appropriate antibacterial therapy [2]. A large double-blind randomized trial of 1,162 Holstein cows demonstrated that isoflupredone acetate (20 mg IM) influences energy metabolism parameters in early lactation, though the study noted increased likelihood of subclinical ketosis development in treated non-ketotic cows (1.59× relative risk) [3].

Equine Recurrent Airway Obstruction (RAO/'Heaves'): Dexamethasone-Equivalent Efficacy with Mandatory Potassium Monitoring

For equine practitioners treating RAO, isoflupredone acetate provides equivalent therapeutic efficacy to dexamethasone at improving lung function, with significant improvement observed from Day 3 of treatment [1]. The 14-day treatment protocol using 0.03 mg/kg IM q24h demonstrated sustained improvement through a 7-day wash-out period [1]. However, practitioners must implement serum potassium monitoring protocols because isoflupredone uniquely induces significant hypokalemia through its mineralocorticoid activity, whereas dexamethasone does not affect serum electrolytes [1]. This differential side effect profile requires distinct patient selection criteria and monitoring frequency compared to dexamethasone-based RAO protocols.

Equine Intra-Articular Administration: Comparable In Vitro Efficacy to Triamcinolone Acetonide at Clinical Concentrations

Isoflupredone acetate demonstrates in vitro anti-inflammatory and anti-catabolic effects comparable to triamcinolone acetonide and methylprednisolone acetate at clinically relevant concentrations (10⁻⁷ to 10⁻¹⁰ M) in IL-1β-stimulated equine articular tissue cocultures [1]. This evidence supports its use as an alternative intra-articular corticosteroid for equine joint inflammation. Pharmacokinetic studies following intra-articular administration of 8 mg isoflupredone acetate in exercised Thoroughbred horses have characterized plasma, urine, and synovial fluid disposition parameters [2]. The comparable in vitro efficacy profile to TA, a commonly used intra-articular corticosteroid in equine practice, provides evidence-based justification for IPA as a formulary alternative when TA is unavailable or when a different corticosteroid with distinct detection time characteristics is preferred for performance horses.

Performance Horse Withdrawal Planning: 10-Day Detection Time Following IM Administration

Based on Monte Carlo simulations from pharmacokinetic data following 20 mg IM isoflupredone acetate administration, a detection time of 10 days is recommended for isoflupredone concentrations in 99% of the equine population to fall below the 100 pg/mL regulatory screening limit [1]. Urine concentrations fell below the limit of quantitation (0.05 ng/mL) in all horses by 360 hours (15 days) [1]. The prolonged terminal half-life of 39.6 ± 22.1 hours and extended endogenous cortisol suppression lasting 312 hours (13 days) indicate that systemic glucocorticoid effects persist well beyond the period of detectable plasma drug concentrations [1]. These parameters are essential for competition veterinarians and regulatory compliance officers in establishing evidence-based withdrawal protocols that differ from those for shorter-acting corticosteroids such as prednisolone.

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